molecular formula C6H8O2S B3048425 2-methyl-2H-thiopyran-3,5(4H,6H)-dione CAS No. 16855-83-7

2-methyl-2H-thiopyran-3,5(4H,6H)-dione

Cat. No.: B3048425
CAS No.: 16855-83-7
M. Wt: 144.19 g/mol
InChI Key: UGTNDTQDNGDZAO-UHFFFAOYSA-N
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Description

2-Methyl-2H-thiopyran-3,5(4H,6H)-dione (CAS 16855-83-7) is a chemical compound with the molecular formula C 6 H 8 O 2 S and a molecular weight of 144.19 g/mol . As a thiopyran dione derivative, it belongs to a class of compounds featuring a six-membered ring containing sulfur and two ketone functional groups, which are of significant interest in organic and medicinal chemistry research. These core structures are often investigated as key synthetic intermediates or building blocks for the development of pharmaceuticals and other complex molecules . Researchers value this scaffold for its potential in constructing diverse chemical libraries. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

CAS No.

16855-83-7

Molecular Formula

C6H8O2S

Molecular Weight

144.19 g/mol

IUPAC Name

2-methylthiane-3,5-dione

InChI

InChI=1S/C6H8O2S/c1-4-6(8)2-5(7)3-9-4/h4H,2-3H2,1H3

InChI Key

UGTNDTQDNGDZAO-UHFFFAOYSA-N

SMILES

CC1C(=O)CC(=O)CS1

Canonical SMILES

CC1C(=O)CC(=O)CS1

Origin of Product

United States

Comparison with Similar Compounds

2H-Thiopyran-3,5(4H,6H)-Dione (Parent Compound)

  • Molecular Formula : C₅H₆O₂S
  • Molecular Weight : 130.16 g/mol
  • Key Features : Lacks the methyl group at position 2.
  • Reactivity: Serves as a substrate in MCRs with aryl aldehydes and 5-aminotetrazole under mild conditions (30°C, tosylic acid catalyst) to yield tetrazolo-thiopyrano-pyrimidines in 65–80% yields .
  • Applications : Used to synthesize antimicrobial and antioxidant agents via spiro-fused derivatives .

2H-Pyran-3,5(4H,6H)-Dione (Oxygen Analog)

  • Molecular Formula : C₅H₆O₃
  • Molecular Weight : 114.10 g/mol
  • Key Features : Replaces sulfur with oxygen in the thiopyran ring.
  • Reactivity : Less nucleophilic due to oxygen’s higher electronegativity, reducing its utility in sulfur-dependent MCRs.

4-Acetyl-2H-Thiopyran-3,5(4H,6H)-Dione

  • Molecular Formula : C₇H₈O₃S
  • Molecular Weight : 172.20 g/mol
  • Key Features : Acetyl substituent at position 4 enhances electron-withdrawing effects.
  • Reactivity : The acetyl group may sterically hinder reactions at position 4, directing functionalization to other sites.
  • Applications: Limited data on bioactivity; primarily studied for structural diversity in heterocyclic chemistry .

Physicochemical Properties

Compound Melting Point (°C) Solubility Stability
2H-Thiopyran-3,5(4H,6H)-dione Not reported Polar solvents Moderate
2-Methyl-2H-thiopyran-3,5-dione* Likely less polar Enhanced (methyl group)
4-Phenyl-6-(thiophen-2-yl) hybrid 160–162 Ethanol High (crystalline)

*Predicted based on substituent effects. Methyl groups typically lower melting points and increase lipid solubility.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-methyl-2H-thiopyran-3,5(4H,6H)-dione?

The compound is synthesized via multicomponent reactions (MCRs) under solvent-free or mild acidic conditions. For example, a three-component reaction involving aryl aldehydes, 5-aminotetrazole, and the thiopyran-dione core can yield fused heterocycles like tetrazolo[1,5-a]thiopyrano[3,4-d]pyrimidines. Catalysts such as p-toluenesulfonic acid (PTSA) are effective at 30°C, achieving high yields (75–90%) . Adjustments to substituents on aldehydes (e.g., electron-withdrawing groups) improve reactivity.

Q. How is this compound characterized spectroscopically?

Key techniques include:

  • IR spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretching) and 1240 cm⁻¹ (C–S–C vibrations) confirm the dione and thiopyran moieties .
  • NMR : ¹H-NMR signals at δ 7.31–8.20 (aromatic protons) and δ 13.20 (NH) are diagnostic for fused pyrimidine derivatives .
  • Mass spectrometry : HRMS-ESI validates molecular weights and fragmentation patterns .

Q. What physicochemical properties influence experimental handling?

Critical properties include:

  • LogP : ~2.01 (moderate lipophilicity, impacts solubility in organic solvents) .
  • Thermal stability : Boiling point >260°C and flash point ~222°C suggest decomposition risks at high temperatures .
  • Polar surface area (PSA) : ~46.17 Ų (indicates potential for hydrogen bonding) .

Advanced Research Questions

Q. How can reaction yields be optimized in thiopyrano-pyrimidine syntheses?

  • Catalyst screening : Brønsted acids (e.g., PTSA) outperform Lewis acids (e.g., FeCl₃) in MCRs .
  • Solvent selection : Solvent-free conditions reduce side reactions and improve atom economy .
  • Substituent effects : Aromatic aldehydes with electron-withdrawing groups (e.g., –NO₂) enhance electrophilicity, whereas aliphatic aldehydes often fail .

Q. How to address contradictions in spectroscopic data between synthetic batches?

  • Cross-validation : Use complementary techniques (e.g., ¹³C-NMR with DEPT-135 to confirm quaternary carbons) .
  • Impurity profiling : HPLC or TLC can identify byproducts from incomplete cyclization or oxidation .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry .

Q. What mechanistic insights explain divergent products in acid-catalyzed reactions?

DFT calculations reveal that reaction pathways depend on acid strength and solvent polarity. For example:

  • In trifluoroacetic acid, intermediates stabilize via protonation, favoring dihydropyran products.
  • In milder acids (e.g., PTSA), conjugate addition dominates, forming fused thiopyrano-pyrimidines .

Q. How does the methyl group at position 2 affect reactivity?

The methyl group introduces steric hindrance, slowing nucleophilic attacks at the adjacent carbonyl. However, it enhances stability of the thiopyran ring, enabling prolonged reaction times without decomposition . Comparative studies with unsubstituted analogs (e.g., 2H-thiopyran-3,5(4H,6H)-dione) show ~20% lower reactivity in cyclocondensation reactions .

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